molecular formula C16H19ClN2O4 B1322133 Boc-6-chloro-DL-tryptophan CAS No. 1219193-65-3

Boc-6-chloro-DL-tryptophan

Cat. No.: B1322133
CAS No.: 1219193-65-3
M. Wt: 338.78 g/mol
InChI Key: QIUZGOVYNVWFFN-UHFFFAOYSA-N
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Description

Boc-6-chloro-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the 6-position of the indole ring

Scientific Research Applications

Boc-6-chloro-DL-tryptophan has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

Boc-6-chloro-DL-tryptophan is classified as an irritant . The safety information pictograms indicate that it can cause harm if swallowed (H303) and can cause eye irritation (H320) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

Boc-6-chloro-DL-tryptophan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases, which are enzymes that break down proteins. The Boc group protects the amino acid from premature degradation, allowing researchers to study the enzyme’s activity more accurately. Additionally, this compound can be used as a substrate in enzyme assays to measure the activity of specific proteases .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases, which are enzymes that play a crucial role in cell signaling. By inhibiting or activating these kinases, this compound can alter the expression of specific genes and impact cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protease activity. The Boc group protects the amino acid from degradation, allowing it to bind to the active site of the protease and inhibit its activity. Additionally, the chlorine atom in this compound can form hydrogen bonds with specific amino acid residues in the enzyme, further stabilizing the interaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or acidic environments. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro studies. For example, prolonged exposure to the compound can lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, this compound can have toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, this compound can inhibit the production of serotonin, a neurotransmitter derived from tryptophan .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cell membranes. Additionally, the compound can accumulate in certain cellular compartments, such as the endoplasmic reticulum and lysosomes, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-6-chloro-DL-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group, followed by chlorination at the 6-position of the indole ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-6-chloro-DL-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-6-chloro-DL-tryptophan is unique due to the combined presence of the Boc protecting group and the chlorine atom at the 6-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUZGOVYNVWFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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